molecular formula C26H21N3O3 B1669285 Coelenterazine CAS No. 55779-48-1

Coelenterazine

Cat. No. B1669285
CAS RN: 55779-48-1
M. Wt: 423.5 g/mol
InChI Key: YHIPILPTUVMWQT-UHFFFAOYSA-N
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Description

Coelenterazine is a luciferin, a molecule that emits light after reaction with oxygen, found in many aquatic organisms across eight phyla . It is the substrate of many luciferases such as Renilla reniformis luciferase (Rluc), Gaussia luciferase (Gluc), and photoproteins, including aequorin, and obelin .


Synthesis Analysis

Known routes for the preparation of coelenterazine analogues employ harsh reaction conditions that limit access to many substituents and functional groups. Novel synthetic routes reported establish simple and robust methods for synthesis and investigation of structurally diverse marine luciferase substrates .


Molecular Structure Analysis

Coelenterazine is an imidazopyrazinone that is imidazo [1,2-a]pyrazin-3 (7H)-one in which positions 2, 6, and 8 are substituted by 4-hydroxybenzyl, 4-hydroxyphenyl, and benzyl groups, respectively .


Chemical Reactions Analysis

The functioning of bioluminescent systems in most of the known marine organisms is based on the oxidation reaction of the same substrate—coelenterazine (CTZ), catalyzed by luciferase . Bioluminescence emitted from coelenterazine-type luciferin–luciferase reactions activate light-sensitive proteins, which induce downstream events .


Physical And Chemical Properties Analysis

Coelenterazine has a molecular formula of C26H21N3O3 and a molecular weight of 423.5 g/mol . It is an orange-yellow crystal with a melting point of 175 to 178 °C .

Scientific Research Applications

Anticancer Activity

Researchers have explored the anticancer potential of Coelenterazine and its derivatives, particularly against lung and gastric cancer. Halogenated derivatives of Coelenterazine, such as brominated Coelenteramine and Coelenteramide, have shown potent anticancer properties. These compounds induced cell death via apoptosis, highlighting their potential as chemotherapeutic agents (González-Berdullas et al., 2022). Additionally, the study of brominated Coelenteramines revealed their structural specificity and the essential role of the 4-bromophenyl moiety in their anticancer activity, further indicating their potential in cancer treatment (Magalhães et al., 2022).

Bioluminescence and Chemiluminescence

Coelenterazine is a common substrate in marine bioluminescent reactions, where it emits chemiluminescence even in the absence of enzymes. Studies have characterized the electrostatic interactions as the controlling factor for efficient chemiexcitation, offering insights into its application in bioimaging and biomedicine (Magalhães et al., 2018). Furthermore, the investigation of Coelenterazine chemiluminescence in aqueous solutions provided evidence of water's inhibitory effect on light emission, which has implications for its use in bioluminescent assays (Lourenço et al., 2018).

Bioimaging Applications

Coelenterazine has been evaluated as a reporter of cancer-associated superoxide anion in cell culture and mice. It allowed for the quantification of superoxide anion concentrations in various cancer cell lines and demonstrated significant chemiluminescence in murine mammary adenocarcinoma tumors, underscoring its utility in bioimaging of oxidative stress and cancer research (Bronsart et al., 2016).

Biosynthesis and Ecological Role

The biosynthesis and ecological role of Coelenterazine have also been subjects of interest. Evidence suggests that ctenophores are both producers and suppliers of Coelenterazine in marine ecosystems, indicating their significance in the study of marine bioluminescence and potential biosynthetic pathways (Bessho-Uehara et al., 2020).

Future Directions

The development of coelenterazine-type bioluminescence-induced photosensory domain-based probes has been applied in the imaging, sensing, and control of cellular activities, signaling pathways, and synthetic genetic circuits in vitro and in vivo . This strategy can not only shed light on the mechanisms of diseases, but also promote interrelated therapy development .

properties

IUPAC Name

8-benzyl-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c30-20-10-6-18(7-11-20)15-23-26(32)29-16-24(19-8-12-21(31)13-9-19)27-22(25(29)28-23)14-17-4-2-1-3-5-17/h1-13,16,30-32H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCOEGVEEQDKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204342
Record name Coelenterazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Coelenterazine

CAS RN

55779-48-1
Record name Coelenterazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coelenterazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coelenterazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COELENTERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O1CB88RRD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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